![molecular formula C19H15ClN4O5S B3960735 2-CHLORO-N-(2-NITROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B3960735.png)
2-CHLORO-N-(2-NITROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE
Vue d'ensemble
Description
2-Chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a nitrophenyl group, and a pyridinylmethylsulfamoyl moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Sulfamoylation: Addition of the sulfamoyl group to the benzamide structure.
Coupling with Pyridinylmethyl Group: Final coupling reaction to attach the pyridinylmethyl moiety.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and sulfamoyl chloride for sulfamoylation. The final coupling reaction may involve a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly in the treatment of bacterial infections or cancer.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group can participate in redox reactions, while the pyridinylmethylsulfamoyl moiety may enhance binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide: Lacks the chloro substitution.
2-Chloro-N-(2-nitrophenyl)benzamide: Lacks the pyridinylmethylsulfamoyl group.
N-(2-nitrophenyl)-5-{[(pyridin-3-yl)ethyl]sulfamoyl}benzamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Chloro-N-(2-nitrophenyl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the chloro group enhances its reactivity, while the pyridinylmethylsulfamoyl moiety may improve its binding affinity to biological targets.
Propriétés
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-(pyridin-3-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c20-16-8-7-14(30(28,29)22-12-13-4-3-9-21-11-13)10-15(16)19(25)23-17-5-1-2-6-18(17)24(26)27/h1-11,22H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBQVIYOIMNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B3960655.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B3960669.png)
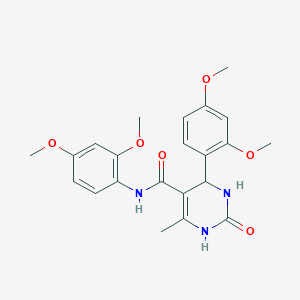
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3960697.png)
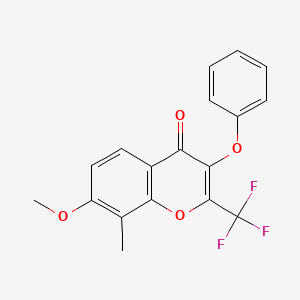
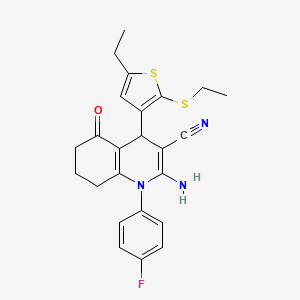
![2-(2,4-dichlorophenoxy)-1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B3960724.png)
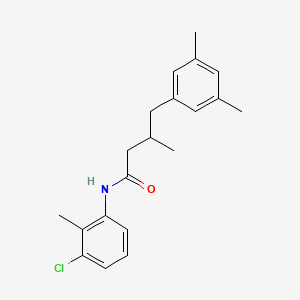
![N-CYCLOPENTYL-5-[3-(CYCLOPENTYLSULFAMOYL)BENZENESULFONYL]-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3960733.png)
![1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea](/img/structure/B3960743.png)
![5-butylsulfanyl-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3960744.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3960747.png)
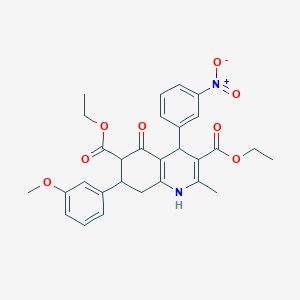
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B3960756.png)
